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Compound of Interest

1-Boc-3-iodomethyl-3-
Compound Name:
fluoroazetidine

Cat. No.: B1529586

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine for Advanced Drug
Discovery

Introduction

1-Boc-3-iodomethyl-3-fluoroazetidine (CAS No. 1374657-64-3) is a highly functionalized
synthetic building block of significant interest to the medicinal chemistry community.[1] Its
unique architecture, combining a conformationally restricted azetidine core, a metabolically
robust fluorine atom, and a versatile iodomethyl group, offers a powerful tool for introducing
novel three-dimensional scaffolds into drug candidates. The tert-butyloxycarbonyl (Boc)
protecting group ensures stability and compatibility with a wide range of synthetic
transformations, making it an ideal intermediate for library synthesis and lead optimization. This
guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its
reactivity, and best practices for its application in a research setting.

Physicochemical and Structural Properties

The core value of 1-Boc-3-iodomethyl-3-fluoroazetidine lies in the strategic combination of
its structural motifs. The azetidine ring, a four-membered saturated heterocycle, serves as a
bioisostere for more common ring systems, imparting conformational rigidity that can enhance
binding affinity to biological targets. The fluorine atom at the C3 position is a critical feature; its
high electronegativity can modulate the pKa of nearby functionalities, improve metabolic
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stability by blocking sites of oxidation, and enhance membrane permeability. The iodomethyl
group is an excellent electrophilic handle, primed for nucleophilic substitution reactions.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 1374657-64-3 [1]
Molecular Formula CoH1s5IFNO2 N/A
Molecular Weight 315.12 g/mol N/A

tert-butyl 3-fluoro-3-
IUPAC Name (iodomethyl)azetidine-1- N/A

carboxylate

Canonical SMILES (C(;)C:N(Cl)c(zo)oc(c)(c)c) A

Note: Physical properties such as melting point and boiling point are not widely reported in
public literature, which is common for specialized, non-crystalline laboratory reagents.

Synthesis and Mechanism

While specific literature detailing the synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine is
sparse, a robust and logical pathway can be proposed based on well-established chemical
transformations starting from the commercially available precursor, 1-Boc-3-fluoroazetidine-3-
methanol. The strategy involves the conversion of the primary alcohol into a superior leaving
group, followed by a Finkelstein reaction.
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Step 1: Activation of Hydroxyl Group

E-Boc-S-fluoroazetidine-3-methan(D

TsCl, Pyridine
or|Et3N, DCM

G—Boc—B—fIuoro—3—(tosyloxymethyl)azetidina

Step 2: Finkelstein Reaction (Halogen Exchange)

(1—Boc-3-flu0r0—3—(tosyloxymethyl)azetidina

Sodium lodide (Nal)
Acetone or DMF

1-Boc-3-iodomethyl-3-fluoroazetidine
(Target Molecule)

Base
(e.g., DIPEA, K2CO3)

Nucleophile
(R-NH2, R-SH, R-OH, etc.)

1-Boc-3-iodomethyl-3—f|uoroazetidin9

SN2 Reaction

Coupled Product
(New C-N, C-S, or C-O bond)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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